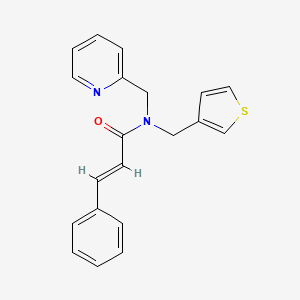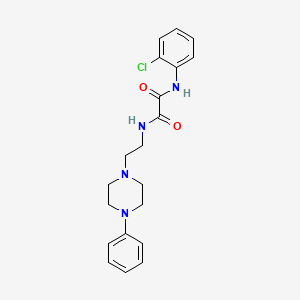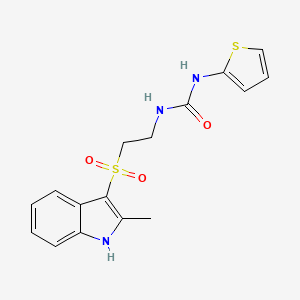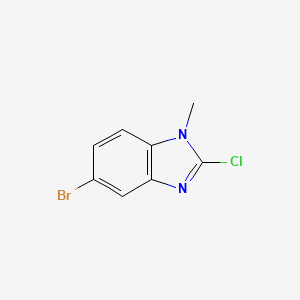
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the cinnamamide family of compounds and is known to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body. For example, it has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide has been found to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of several bacterial and fungal strains, including Candida albicans and Escherichia coli. It has also been found to have cytotoxic effects on several cancer cell lines, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide in lab experiments is its broad range of biological activities. This compound has been shown to have antifungal, antibacterial, and anticancer activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on several cell lines, and caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential. Additionally, studies are needed to explore the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide involves the reaction of 2-pyridinemethanol with 3-thiophenemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cinnamoyl chloride to form the final product. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biological activities, including antifungal, antibacterial, and anticancer activities. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(10-9-17-6-2-1-3-7-17)22(14-18-11-13-24-16-18)15-19-8-4-5-12-21-19/h1-13,16H,14-15H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRUERAFIFDAQ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)

![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)
![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
